molecular formula C21H21F3N4O4 B2779986 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396887-79-8

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2779986
CAS No.: 1396887-79-8
M. Wt: 450.418
InChI Key: BCMXAUNHVSQDBU-UHFFFAOYSA-N
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Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a nicotinoyl group, and a trifluoromethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, and its dysregulation can lead to the development of GISTs .

Mode of Action

This compound acts as a selective c-KIT inhibitor . It binds to the c-KIT kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates .

Biochemical Pathways

By inhibiting the c-KIT kinase, this compound affects the c-KIT-mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation. The inhibition of these pathways can lead to apoptosis (programmed cell death) and cell cycle arrest .

Pharmacokinetics

The compound has shown acceptable bioavailability (36%) , which means it can be effectively absorbed and utilized by the body. The bioavailability of a drug can significantly impact its therapeutic efficacy, as it determines the extent and rate at which the active drug reaches its site of action.

Result of Action

The compound’s action on the c-KIT kinase leads to effective antiproliferative efficacy against GISTs cell lines . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells . In preclinical evaluations, it has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The nicotinoyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the trifluoromethoxyphenyl group via a coupling reaction. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents like oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)urea
  • N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)carbamate

Uniqueness

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMXAUNHVSQDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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